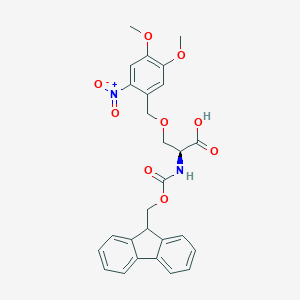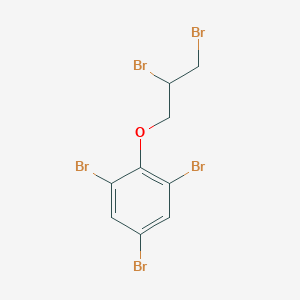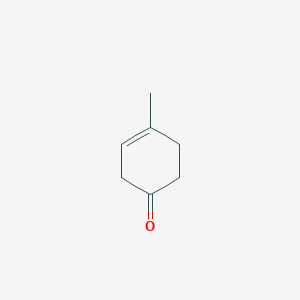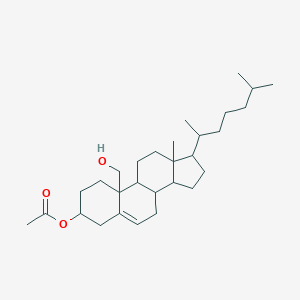![molecular formula C14H11NO B030713 5H,7H-Dibenzo[b,d]azépin-6-one CAS No. 20011-90-9](/img/structure/B30713.png)
5H,7H-Dibenzo[b,d]azépin-6-one
Vue d'ensemble
Description
5H,7H-Dibenzo[b,d]azepin-6-one: is an organic compound with the molecular formula C14H11NO and a molecular weight of 209.25 g/mol . It is a member of the dibenzoazepine family, characterized by a fused tricyclic structure containing nitrogen. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.
Applications De Recherche Scientifique
5H,7H-Dibenzo[b,d]azepin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
5H,7H-Dibenzo[b,d]azepin-6-one, also known as 5H-Dibenzo[b,d]azepin-6(7H)-one, is primarily used as an intermediate in the production of γ-secretase inhibitors . γ-Secretase is a multi-subunit protease complex, infamous for its role in producing β-amyloid peptide, a compound involved in Alzheimer’s disease.
Mode of Action
It is known that the compound is used to synthesize γ-secretase inhibitors . These inhibitors work by preventing the γ-secretase complex from cleaving its substrates, thereby reducing the production of β-amyloid peptide.
Biochemical Pathways
The biochemical pathway affected by 5H,7H-Dibenzo[b,d]azepin-6-one is the amyloidogenic processing pathway of the amyloid precursor protein (APP). In this pathway, APP is cleaved by β-secretase and γ-secretase to produce β-amyloid peptide. By inhibiting γ-secretase, the production of β-amyloid peptide is reduced, which is beneficial in the treatment of Alzheimer’s disease .
Result of Action
The primary result of the action of 5H,7H-Dibenzo[b,d]azepin-6-one, through its role in the synthesis of γ-secretase inhibitors, is a reduction in the production of β-amyloid peptide. This can potentially slow the progression of Alzheimer’s disease, as β-amyloid plaques are a major pathological hallmark of this condition .
Analyse Biochimique
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins in biochemical reactions
Cellular Effects
It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5H,7H-Dibenzo[b,d]azepin-6-one at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H,7H-Dibenzo[b,d]azepin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts acylation of N-(1,1’-biphenyl-2-yl)glycine derivatives. This reaction requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions .
Industrial Production Methods: Industrial production of 5H,7H-Dibenzo[b,d]azepin-6-one follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5H,7H-Dibenzo[b,d]azepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Comparaison Avec Des Composés Similaires
- 7-Amino-5-methyl-5H,7H-dibenzo[b,d]azepin-6-one
- N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones
Comparison: 5H,7H-Dibenzo[b,d]azepin-6-one is unique due to its specific structural features and the presence of a ketone group at the 6-position. This distinguishes it from its analogs, which may have different substituents or functional groups. For example, N-acyl and N-sulfonyl derivatives exhibit different chemical and biological properties due to the presence of additional functional groups .
Propriétés
IUPAC Name |
5,7-dihydrobenzo[d][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15-14/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENVIBFIIPSBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463718 | |
| Record name | 5H,7H-Dibenzo[b,d]azepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20011-90-9 | |
| Record name | 5H,7H-Dibenzo[b,d]azepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
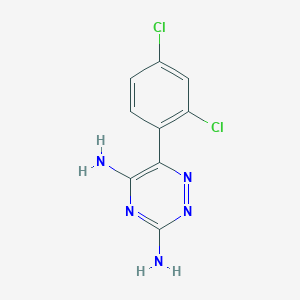

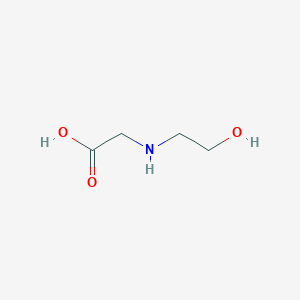
![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)





